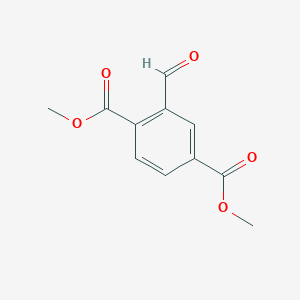![molecular formula C6H8ClNO5 B11942185 (2S)-2-[(chloroacetyl)amino]butanedioic acid CAS No. 67036-33-3](/img/structure/B11942185.png)
(2S)-2-[(chloroacetyl)amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(chloroacetyl)amino]butanedioic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. It is characterized by the presence of a chloroacetyl group attached to an amino acid backbone, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid typically involves the chloroacetylation of an amino acid precursor. One common method is the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered enzymes have been explored to achieve more sustainable and environmentally friendly production processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(chloroacetyl)amino]butanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid and chloroacetic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Amino acid and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(2S)-2-[(chloroacetyl)amino]butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, including anti-cancer and anti-viral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(chloroacetyl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-aminobutyric acid: A non-proteinogenic amino acid with similar structural features.
Chloroacetic acid: Shares the chloroacetyl group but lacks the amino acid backbone.
Aspartic acid: The amino acid precursor used in the synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group and an amino acid backbone, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Propriétés
Numéro CAS |
67036-33-3 |
|---|---|
Formule moléculaire |
C6H8ClNO5 |
Poids moléculaire |
209.58 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H8ClNO5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
COXKWXFZCRVVQB-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)NC(=O)CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


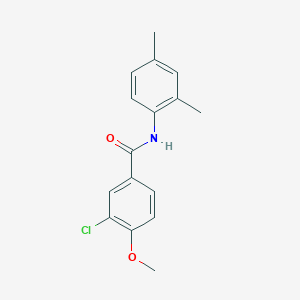
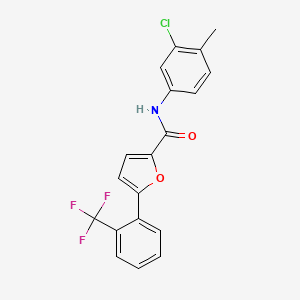
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
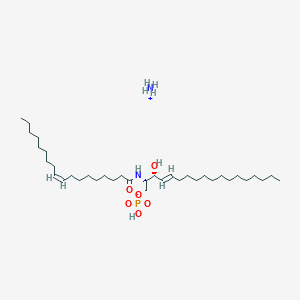

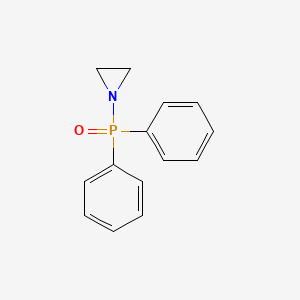
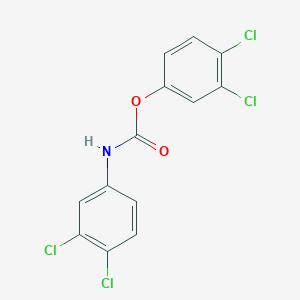
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)


